Neostigmine Methylsulfate

Description

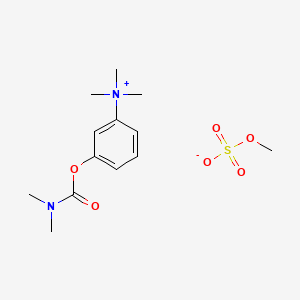

Structure

3D Structure of Parent

Propriétés

IUPAC Name |

[3-(dimethylcarbamoyloxy)phenyl]-trimethylazanium;methyl sulfate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19N2O2.CH4O4S/c1-13(2)12(15)16-11-8-6-7-10(9-11)14(3,4)5;1-5-6(2,3)4/h6-9H,1-5H3;1H3,(H,2,3,4)/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSZNNLWOYWAHSS-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)OC1=CC=CC(=C1)[N+](C)(C)C.COS(=O)(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H22N2O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

59-99-4 (Parent) | |

| Record name | Neostigmine methylsulfate [USP:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000051605 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID40199003 | |

| Record name | Neostigmine methylsulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40199003 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

334.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>50.2 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID855838 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

51-60-5 | |

| Record name | Proserine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=51-60-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Neostigmine methylsulfate [USP:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000051605 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Neostigmine methyl sulfate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=93753 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Neostigmine methylsulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40199003 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | NEOSTIGMINE METHYLSULFATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/98IMH7M386 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Ii. Core Pharmacological Mechanisms and Interactions of Neostigmine Methylsulfate

Mechanism of Action as a Cholinesterase Inhibitor

The primary mechanism of neostigmine (B1678181) methylsulfate (B1228091) revolves around its function as a competitive and reversible inhibitor of acetylcholinesterase, the enzyme responsible for the hydrolysis of the neurotransmitter acetylcholine (B1216132). patsnap.comdrugs.comnih.gov

Neostigmine methylsulfate temporarily binds to the active site of the acetylcholinesterase enzyme. patsnap.com This binding is reversible and prevents acetylcholine from being broken down into acetate (B1210297) and choline. patsnap.commedsafe.govt.nz By competing with acetylcholine for attachment to acetylcholinesterase, neostigmine effectively inhibits the enzyme's hydrolytic activity. medsafe.govt.nzmedsafe.govt.nzdroracle.ai This action is characterized by the carbamylation of a serine residue in the active site of the acetylcholinesterase enzyme. nih.gov Unlike irreversible inhibitors, the bond formed by neostigmine is eventually hydrolyzed, allowing the enzyme to regain its function. drugbank.com

The inhibition of acetylcholinesterase leads to a higher concentration of acetylcholine accumulating in the synaptic cleft at sites of cholinergic transmission. patsnap.commedsafe.govt.nzmedsafe.govt.nz This increased availability of acetylcholine prolongs its presence and enhances its effects at both nicotinic and muscarinic receptors. drugbank.compatsnap.comnih.gov The elevated levels of acetylcholine result in prolonged stimulation of its receptors, which facilitates the transmission of nerve impulses across the neuromuscular junction. patsnap.comhres.ca This enhancement of cholinergic transmission is the foundation of its therapeutic applications. patsnap.com

| Characteristic | Description |

|---|---|

| Primary Target | Acetylcholinesterase (AChE) drugbank.com |

| Inhibition Type | Competitive and Reversible patsnap.comnih.govfda.gov |

| Effect on Neurotransmitter | Increases Acetylcholine (ACh) concentration in the synaptic cleft patsnap.comdrugs.com |

| Receptor Stimulation | Indirectly stimulates both nicotinic and muscarinic receptors drugbank.comnih.gov |

| Blood-Brain Barrier Penetration | Does not readily cross due to its quaternary ammonium (B1175870) structure drugbank.compatsnap.comnih.gov |

A key application of this compound is the reversal of neuromuscular blockade induced by non-depolarizing neuromuscular blocking agents (NMBAs). drugs.comfda.gov These blocking agents act as competitive antagonists at the nicotinic receptors on the motor endplate. nih.gov By increasing the concentration of acetylcholine at the neuromuscular junction, neostigmine allows acetylcholine to more effectively compete with the NMBA for the same binding sites on the nicotinic receptors. drugs.comdroracle.aifda.gov This competitive pressure displaces the blocking agent, thereby restoring neuromuscular transmission and reversing muscle paralysis. nih.govrhochistj.org

Pharmacodynamics of this compound

The pharmacodynamic effects of this compound are a direct consequence of the increased acetylcholine levels, leading to the potentiation of cholinergic activity at various sites in the body. drugs.comnih.gov

The accumulation of acetylcholine stimulates muscarinic receptors, which are found in various organs and tissues, including smooth muscles, the heart, and exocrine glands. nih.govuomustansiriyah.edu.iq This stimulation results in a generalized cholinergic response. medsafe.govt.nzacipharma.net The potentiation of muscarinic activity leads to a range of physiological effects, such as increased secretions from salivary and bronchial glands, increased motility of the gastrointestinal tract, constriction of the bronchi and ureters, slowing of the heart rate (bradycardia), and constriction of the pupils (miosis). medsafe.govt.nznih.govacipharma.net These muscarinic effects are often managed clinically by the co-administration of an antimuscarinic agent like atropine (B194438) or glycopyrrolate (B1671915). rhochistj.org

| Receptor Type | Location | Effect of Potentiated Acetylcholine Activity |

|---|---|---|

| Muscarinic (M2, M3) | Heart, Smooth Muscle, Exocrine Glands uomustansiriyah.edu.iq | Bradycardia, increased GI motility, increased secretions (salivary, bronchial), bronchoconstriction, miosis nih.govmedsafe.govt.nzacipharma.net |

| Nicotinic (Nm) | Neuromuscular Junction nih.gov | Enhanced skeletal muscle contraction, reversal of non-depolarizing neuromuscular blockade patsnap.comdroracle.ai |

| Nicotinic (Nn) | Autonomic Ganglia rxlist.com | Potential direct stimulation rxlist.comnih.gov |

Potentiation of Nicotinic Cholinergic Activity

This compound primarily functions as a competitive, reversible inhibitor of acetylcholinesterase, the enzyme responsible for the hydrolysis of the neurotransmitter acetylcholine. droracle.aifda.report By impeding the action of acetylcholinesterase, this compound leads to an accumulation of acetylcholine at the synaptic cleft. patsnap.comdroracle.ai This increased concentration of acetylcholine enhances its effects on both muscarinic and nicotinic receptors. drugs.comamericanregent.com

The potentiation of nicotinic cholinergic activity is particularly significant at the neuromuscular junction. droracle.ai Here, the elevated levels of acetylcholine effectively compete with non-depolarizing neuromuscular blocking agents for binding sites on the nicotinic receptors of the skeletal muscle. droracle.aifda.report This competitive antagonism restores neuromuscular transmission and reverses muscle relaxation. drugs.comglobalrx.com While its primary mechanism is the inhibition of acetylcholinesterase, some research suggests that at high concentrations, neostigmine may also directly bind to nicotinic cholinergic receptors, though this is not considered its principal effect in clinical settings. fda.gov Due to its quaternary ammonium structure, this compound is polar and does not readily cross the blood-brain barrier, thus its actions are primarily confined to the peripheral nervous system. drugs.compatsnap.com

Autonomic Nervous System Modulation

The accumulation of acetylcholine resulting from acetylcholinesterase inhibition by this compound significantly modulates the autonomic nervous system. patsnap.com By enhancing the effects of acetylcholine at parasympathetic neuroeffector junctions, it produces a range of cholinomimetic effects. patsnap.comdrugbank.com

The cardiovascular effects of this compound are a direct consequence of its cholinergic activity. nih.gov The increased levels of acetylcholine can lead to a variety of cardiovascular responses, including bradycardia (a slowing of the heart rate), hypotension (low blood pressure), and other cardiac arrhythmias. fda.govijss-sn.comfda.gov These effects are particularly noted in patients with pre-existing cardiovascular conditions such as coronary artery disease or recent acute coronary syndrome. rxlist.comnih.gov While bradycardia is a common effect, tachycardia has also been reported. ijss-sn.comfda.gov The spectrum of arrhythmias can include atrioventricular (A-V) block and nodal rhythms. ijss-sn.commedscape.com In some instances, syncope and cardiac arrest have been associated with the use of this compound. fda.govnih.gov

This compound exerts a pronounced effect on the gastrointestinal (GI) tract by enhancing parasympathetic activity. patsnap.comdroracle.ai The increased availability of acetylcholine, the primary excitatory neurotransmitter in the GI tract, stimulates smooth muscle contraction and increases secretions. droracle.ainih.gov This leads to increased gastrointestinal motility, improved peristalsis, and accelerated transit of intestinal contents. droracle.ai The prokinetic effects of neostigmine can also result in increased salivation, abdominal cramps, and diarrhea. patsnap.com Research has demonstrated that neostigmine increases both antral and intestinal phasic pressure activity in patients with suspected GI motility disorders. nih.gov

The cholinergic stimulation induced by this compound also affects the eyes. The increased acetylcholine at the neuromuscular junctions of the iris sphincter muscle leads to pupillary constriction, a condition known as miosis. fda.gov This can result in changes in vision. rxlist.com

Neuromuscular Junction Efficacy

The primary clinical application of this compound in certain contexts is its efficacy at the neuromuscular junction. globalrx.com By inhibiting the breakdown of acetylcholine, it effectively increases the concentration of this neurotransmitter at the motor endplate. fda.gov This surplus of acetylcholine can then successfully compete with and displace non-depolarizing neuromuscular blocking agents from their receptor sites, thereby restoring normal muscle function. fda.reportdrugs.com The onset of this effect is typically observed within 7 to 10 minutes following intravenous administration. wikipedia.org The reversal of neuromuscular blockade is a key therapeutic action of this compound. globalrx.com

Pharmacokinetics of this compound

The pharmacokinetic profile of this compound has been well-characterized.

Absorption and Distribution: Following intravenous administration, this compound is readily available in the systemic circulation. nih.gov The volume of distribution is reported to be between 0.12 and 1.4 L/kg. drugs.comfda.gov Protein binding of neostigmine to human serum albumin is in the range of 15% to 25%. drugbank.comrxlist.com

Metabolism and Elimination: this compound is metabolized by microsomal enzymes in the liver and also undergoes hydrolysis by cholinesterases. drugbank.comrxlist.com The elimination half-life following intravenous injection is reported to be between 24 and 113 minutes. drugs.comfda.gov After intramuscular administration, the half-life ranges from 51 to 90 minutes. rxlist.com The drug is primarily excreted in the urine, with approximately 80% of a dose eliminated within 24 hours; about 50% as the unchanged drug and 30% as metabolites. rxlist.com

Pharmacokinetics in Specific Populations: Renal impairment significantly affects the elimination of this compound. The elimination half-life is prolonged in anephric patients compared to individuals with normal renal function. drugs.comnih.gov Studies have shown different elimination half-lives in various populations. drugs.comnih.gov The pharmacokinetics in patients with hepatic impairment have not been formally studied, but caution is advised as the drug is metabolized by liver enzymes. rxlist.comnih.gov

| Parameter | Value | Source |

|---|---|---|

| Volume of Distribution | 0.12 - 1.4 L/kg | drugs.comfda.gov |

| Protein Binding | 15% - 25% | drugbank.comrxlist.com |

| Elimination Half-Life (IV) | 24 - 113 minutes | drugs.comfda.gov |

| Elimination Half-Life (IM) | 51 - 90 minutes | rxlist.com |

| Primary Route of Excretion | Renal | rxlist.com |

| Patient Group | Mean Elimination Half-Life (minutes ± SD) | Source |

|---|---|---|

| Normal Subjects | 79.8 ± 48.6 | drugs.comnih.gov |

| Transplant Patients | 104.7 ± 64 | drugs.comnih.gov |

| Anephric Patients | 181 ± 54 | drugs.comnih.gov |

| Age Group | Mean Elimination Half-Life (minutes ± SD) | Source |

|---|---|---|

| Infants (2-10 months) | 39 ± 5 | drugs.com |

| Children (1-6 years) | 48 ± 16 | drugs.com |

| Adults (29-48 years) | 67 ± 8 | drugs.com |

Absorption Characteristics

This compound is rapidly absorbed following intramuscular administration. wikipedia.org Clinical studies have indicated that after intramuscular injection, the peak plasma concentrations of the drug are typically observed within 30 minutes. wikipedia.org The clinical effects of neostigmine generally become apparent within 20 to 30 minutes post-intramuscular injection. wikipedia.org When administered orally, neostigmine is poorly absorbed from the gastrointestinal tract.

Distribution Profile

The distribution of this compound in the body is characterized by its volume of distribution and its binding to plasma proteins.

Volume of Distribution

Following intravenous administration, the volume of distribution for this compound has been reported to range from 0.12 to 1.4 L/kg. nih.govnih.gov

Protein Binding to Human Serum Albumin

This compound exhibits a relatively low level of binding to plasma proteins. The extent of its binding to human serum albumin is reported to be between 15% and 25%. wikipedia.orgnih.govnih.govacs.org

Blood-Brain Barrier Permeability and Central Nervous System Effects

This compound possesses a quaternary ammonium structure, which makes it a polar, ionized compound. nih.govresearchgate.net Due to this polarity, it does not readily cross the blood-brain barrier. nih.govresearchgate.netdrugbank.combritannica.com Consequently, it has minimal penetration into the central nervous system (CNS) and does not produce significant CNS effects. nih.govbritannica.com However, in circumstances where the blood-brain barrier permeability is increased due to factors such as anesthesia, surgery, or inflammation, there is a possibility of peripheral neostigmine entering the CNS. nih.gov

Metabolism by Microsomal Enzymes in the Liver

This compound is subject to metabolism in the liver. wikipedia.orgnih.govacs.org The metabolic process involves hydrolysis by cholinesterases and is also carried out by microsomal enzymes in the liver. wikipedia.orgnih.govacs.org

Elimination Half-Life and Excretion Pathways

The elimination half-life of this compound varies depending on the route of administration and patient-specific factors. Following intravenous administration, the elimination half-life has been reported to be between 47 and 60 minutes, with a mean of 53 minutes. wikipedia.org After intramuscular injection, the half-life ranges from 51 to 90 minutes. wikipedia.org

Studies have shown age-related differences in elimination half-life. For instance, the mean elimination half-life is approximately 39 minutes in infants (2 to 10 months), 48 minutes in children (1 to 6 years), and 67 minutes in adults (29 to 48 years). nih.gov Renal function also significantly impacts the elimination half-life. In patients with normal renal function, the mean half-life is around 79.8 minutes, which is prolonged in anephric patients to approximately 181 minutes. nih.gov

Neostigmine and its metabolites are primarily excreted in the urine. wikipedia.org Within 24 hours of administration, approximately 80% of the drug is eliminated through this pathway. wikipedia.org Of the amount excreted in the urine, about 50% is the unchanged form of neostigmine, and the remaining 30% consists of its metabolites. wikipedia.org

| Parameter | Value |

| Absorption | |

| Peak Plasma Level (IM) | 30 minutes wikipedia.org |

| Onset of Clinical Effects (IM) | 20-30 minutes wikipedia.org |

| Distribution | |

| Volume of Distribution | 0.12 - 1.4 L/kg nih.govnih.gov |

| Protein Binding (Human Serum Albumin) | 15 - 25% wikipedia.orgnih.govnih.govacs.org |

| Elimination | |

| Elimination Half-Life (IV) | 47 - 60 minutes wikipedia.org |

| Elimination Half-Life (IM) | 51 - 90 minutes wikipedia.org |

| Elimination Half-Life (Infants 2-10 months) | ~39 minutes nih.gov |

| Elimination Half-Life (Children 1-6 years) | ~48 minutes nih.gov |

| Elimination Half-Life (Adults 29-48 years) | ~67 minutes nih.gov |

| Elimination Half-Life (Anephric Patients) | ~181 minutes nih.gov |

| Excretion | |

| Total Urinary Excretion (24 hours) | ~80% wikipedia.org |

| Unchanged Drug in Urine | ~50% wikipedia.org |

| Metabolites in Urine | ~30% wikipedia.org |

Drug Interactions with this compound

This compound, a competitive cholinesterase inhibitor, can have its therapeutic effects and adverse reaction profile significantly altered by concomitant administration of other drugs. nih.gov Understanding these interactions is crucial for its appropriate clinical use. The primary mechanism of neostigmine involves the inhibition of acetylcholinesterase, leading to an accumulation of acetylcholine at the neuromuscular junction and other cholinergic synapses. globalrx.com This elevation of acetylcholine levels is the basis for its interactions with various classes of pharmacological agents.

Anticholinergic agents, such as atropine and glycopyrrolate, are frequently administered concurrently with this compound. fda.govdrugs.com This combination is intended to counteract the muscarinic effects of neostigmine that arise from the increased acetylcholine concentration at muscarinic receptor sites. wfsahq.orgmhmedical.com While neostigmine's desired effect is often at the nicotinic receptors of the neuromuscular junction, its action at muscarinic receptors can lead to side effects such as bradycardia, increased salivation, and gastrointestinal motility. nih.gov Atropine and glycopyrrolate act as competitive antagonists at these muscarinic receptors, thereby mitigating these undesirable effects without compromising the neuromuscular benefits of neostigmine. mhmedical.comanmfonline.org In clinical practice, an anticholinergic agent is often administered prior to or along with this compound to prevent bradycardia. rxlist.comnih.gov

| Interacting Drug | Class | Interaction Outcome |

| Atropine | Anticholinergic | Antagonism of neostigmine's muscarinic effects (e.g., bradycardia). drugs.comanmfonline.org |

| Glycopyrrolate | Anticholinergic | Antagonism of neostigmine's muscarinic effects (e.g., bradycardia). drugs.comanmfonline.org |

This compound is primarily indicated for the reversal of the effects of non-depolarizing neuromuscular blocking agents (NMBAs). nih.govnih.gov These agents, such as rocuronium (B1662866) and vecuronium (B1682833), act as competitive antagonists at the nicotinic acetylcholine receptors at the neuromuscular junction, leading to muscle relaxation. By increasing the concentration of acetylcholine in the synaptic cleft, neostigmine effectively competes with the non-depolarizing NMBA, thereby restoring neuromuscular transmission. nih.govdrugs.com The administration of neostigmine for the reversal of non-depolarizing blockade should be guided by monitoring of neuromuscular function, as giving large doses when the blockade is minimal can lead to neuromuscular dysfunction. nih.govnih.gov

| Interacting Drug Class | Example Drugs | Interaction Outcome |

| Non-depolarizing Neuromuscular Blocking Agents | Rocuronium, Vecuronium | Reversal of neuromuscular blockade. globalrx.comnih.gov |

The interaction between this compound and depolarizing muscle relaxants like succinylcholine (B1214915) is clinically significant and potentially hazardous. Succinylcholine itself is an agonist at the nicotinic acetylcholine receptor and produces a persistent depolarization (Phase I block) of the motor endplate. wfsahq.org Administering neostigmine, which increases the amount of acetylcholine, can potentiate and prolong this Phase I block. nih.govanmfonline.org Therefore, the use of neostigmine to reverse the effects of depolarizing muscle relaxants is not recommended. nih.govmims.com

| Interacting Drug | Class | Interaction Outcome |

| Succinylcholine | Depolarizing Muscle Relaxant | Potentiation and prolongation of Phase I neuromuscular blockade. nih.govanmfonline.org |

Certain antibiotics, particularly the aminoglycosides such as neomycin, streptomycin, and kanamycin, possess a non-depolarizing neuromuscular blocking action of their own. nih.govnih.gov This can enhance the effects of non-depolarizing NMBAs and may necessitate adjustments in the dose of neostigmine required for reversal. nih.gov There is some conflicting information regarding the efficacy of neostigmine in reversing aminoglycoside-induced neuromuscular blockade. Some sources suggest that neostigmine may be effective in reversing the block, while others indicate that the blockade is not reversed by neostigmine but rather by calcium. anmfonline.orgnih.gov This discrepancy may be due to the complex mechanism of aminoglycoside-induced neuromuscular blockade, which is thought to involve interference with acetylcholine release. nih.gov

| Interacting Drug Class | Example Drugs | Interaction Outcome |

| Aminoglycoside Antibiotics | Neomycin, Streptomycin, Kanamycin | Potential for enhanced neuromuscular blockade; neostigmine's efficacy in reversal is debated. nih.govanmfonline.orgnih.gov |

The co-administration of this compound with other cholinesterase inhibitors, such as pyridostigmine (B86062) or physostigmine (B191203), is expected to result in additive or synergistic cholinergic effects. mhmedical.commedscape.com This is because both agents act via the same mechanism of inhibiting acetylcholinesterase. Such combinations can lead to an exaggerated cholinergic response, including both nicotinic and muscarinic effects, and may increase the risk of a cholinergic crisis, a condition characterized by muscle weakness and excessive cholinergic stimulation. nih.gov

| Interacting Drug Class | Example Drugs | Interaction Outcome |

| Cholinesterase Inhibitors | Pyridostigmine, Physostigmine | Additive or synergistic cholinergic effects, increasing the risk of cholinergic crisis. mhmedical.comnih.govmedscape.com |

Concurrent use of this compound and beta-adrenoceptor blocking agents (beta-blockers) can lead to an increased risk of bradycardia. mims.com Both neostigmine (through its vagotonic effects) and beta-blockers can slow the heart rate. drugs.comdrugbank.com This additive effect on heart rate can be clinically significant, and prolonged bradycardia has been reported in patients receiving both types of medication. mims.com

| Interacting Drug Class | Example Drugs | Interaction Outcome |

| Beta-blockers | Propranolol, Atenolol | Increased risk of bradycardia. mims.commedindia.net |

Interactions with Drugs Altering Neuromuscular Transmission

This compound, a reversible acetylcholinesterase inhibitor, fundamentally alters cholinergic transmission at the neuromuscular junction. Its interactions with drugs that modulate neuromuscular transmission are of significant clinical importance, particularly its established role in reversing the effects of non-depolarizing neuromuscular blocking agents (NMBAs). However, its interactions are complex and vary depending on the class of neuromuscular agent used.

Interaction with Depolarizing Neuromuscular Blocking Agents

The interaction between this compound and depolarizing muscle relaxants, such as succinylcholine, is markedly different from its interaction with non-depolarizing agents.

Succinylcholine: The use of neostigmine to reverse the effects of succinylcholine is generally not recommended as it can prolong the initial phase of neuromuscular block (Phase I block). fda.govfda.govnih.gov This occurs because neostigmine inhibits acetylcholinesterase, the enzyme responsible for the breakdown of acetylcholine, and also plasma cholinesterase (pseudocholinesterase), which metabolizes succinylcholine. openanesthesia.org By preventing the breakdown of acetylcholine, neostigmine increases its concentration at the neuromuscular junction, which can potentiate the depolarizing effect of succinylcholine. In patients with atypical serum cholinesterase, neostigmine administration following succinylcholine has been shown to cause a paradoxical potentiation of the neuromuscular block and a significant delay in recovery. nih.gov

However, under conditions of prolonged succinylcholine administration, a Phase II block may develop, which has characteristics resembling a non-depolarizing block. In these specific circumstances, after allowing sufficient time for the circulating succinylcholine to be cleared and for a pure Phase II block to be present, neostigmine has been shown to accelerate recovery of neuromuscular function. nih.gov

Interaction with Non-Depolarizing Neuromuscular Blocking Agents

This compound is primarily used to antagonize the neuromuscular blockade induced by competitive, non-depolarizing agents. fda.govpfizer.com By inhibiting acetylcholinesterase, neostigmine increases the concentration of acetylcholine in the synaptic cleft. This accumulated acetylcholine then successfully competes with the non-depolarizing blocking agent for binding sites on the postsynaptic nicotinic receptors, thereby restoring neuromuscular transmission. fda.govfda.gov The efficacy of this reversal is well-documented for several non-depolarizing agents.

Atracurium: Neostigmine effectively accelerates recovery from atracurium-induced neuromuscular blockade. nih.gov Studies have shown that neostigmine significantly shortens the time to achieve a train-of-four (TOF) ratio of 0.75 and 0.9 compared to spontaneous recovery. nih.gov The acceleration of recovery is most pronounced when the block is more profound at the time of administration. nih.gov

Cisatracurium: As an isomer of atracurium, cisatracurium's neuromuscular blocking effects are also reliably reversed by neostigmine. Research indicates that neostigmine significantly shortens the time for the TOF ratio to recover to 0.9. nih.gov In a porcine model, neostigmine provided an adequate and timely recovery of the intraoperative neuromonitoring signal that was suppressed by cisatracurium. frontiersin.org

Rocuronium: The antagonism of rocuronium-induced blockade by neostigmine is a common clinical application. However, the speed of reversal can be influenced by other concurrently administered drugs, such as volatile anesthetics. nih.govresearchgate.net

Vecuronium: Neostigmine is effective in reversing the neuromuscular block caused by vecuronium. pfizer.comdrugbank.com The dose-effect relationship for this interaction has been studied, and the reversal process can be influenced by co-administered medications like magnesium sulfate (B86663). nih.gov

| Non-Depolarizing Agent | Anesthetic/Condition | Key Finding |

| Rocuronium | Sevoflurane (B116992) (continued) | Time to TOF ratio of 0.8: 12.0 +/- 5.5 min nih.gov |

| Rocuronium | Sevoflurane (stopped) | Time to TOF ratio of 0.8: 6.8 +/- 2.3 min nih.gov |

| Rocuronium | Isoflurane (continued) | Time to TOF ratio of 0.8: 9.0 +/- 8.3 min nih.gov |

| Rocuronium | Isoflurane (stopped) | Time to TOF ratio of 0.8: 5.5 +/- 3.0 min nih.gov |

| Rocuronium | Propofol | Time to TOF ratio of 0.8: ~5 min nih.gov |

| Vecuronium | Saline (Control) | T1 height at 10 min post-neostigmine: 83% +/- 5% nih.gov |

| Vecuronium | Magnesium Sulfate | T1 height at 10 min post-neostigmine: 59% +/- 7% nih.gov |

| Cisatracurium | General Anesthesia (Elderly) | Neostigmine significantly shortens the time to reach a TOF ratio of 0.9 compared to control. nih.gov |

Interactions with Other Drugs Affecting Neuromuscular Transmission

Several other medications can interfere with neuromuscular transmission and consequently interact with this compound.

Antibiotics: Certain antibiotics possess neuromuscular blocking properties and can enhance the effects of NMBAs.

Aminoglycosides (e.g., neomycin, streptomycin, kanamycin) have a non-depolarizing neuromuscular blocking action that may necessitate adjustments in the neostigmine dose required for reversal. fda.govfda.govnih.gov

Clindamycin (B1669177) has been shown to increase the potency of rocuronium. While neostigmine can partially antagonize the combined block of rocuronium and clindamycin, clindamycin still synergistically increases the degree of muscle relaxation. ekja.org

In contrast, some antibiotics like cefuroxime and metronidazole have been found to have no effect on the reversal of rocuronium by neostigmine. fda.govfda.gov

Inhalational Anesthetics: Volatile anesthetic agents such as sevoflurane and, to a lesser extent, isoflurane, can potentiate the effects of non-depolarizing NMBAs. openanesthesia.org Their continued administration during reversal has been shown to delay the antagonism of rocuronium-induced neuromuscular block by neostigmine. nih.govresearchgate.net

Magnesium Sulfate: Pretreatment with magnesium sulfate has been found to attenuate neostigmine-induced recovery from vecuronium blockade. This is primarily due to a slower spontaneous recovery rate rather than a decreased response to neostigmine itself. nih.gov

Other Drugs: The action of neostigmine may also be antagonized by other drugs that interfere with neuromuscular transmission, including some antiarrhythmic agents like quinidine and beta-adrenoceptor blocking agents. mims.com

| Interacting Drug Class | Specific Agent(s) | Effect on Neuromuscular Transmission & Interaction with Neostigmine |

| Depolarizing NMBAs | Succinylcholine | Neostigmine potentiates Phase I block; antagonizes established Phase II block. fda.govnih.gov |

| Non-Depolarizing NMBAs | Rocuronium, Vecuronium, Atracurium, Cisatracurium | Neostigmine antagonizes the neuromuscular block. fda.gov |

| Antibiotics | Aminoglycosides (Neomycin, Kanamycin), Clindamycin | Potentiate non-depolarizing block; may require neostigmine dose adjustment. fda.govekja.org |

| Inhalational Anesthetics | Sevoflurane, Isoflurane | Potentiate non-depolarizing block and delay reversal with neostigmine. nih.gov |

| Cationic Electrolytes | Magnesium Sulfate | Attenuates neostigmine-induced recovery from vecuronium blockade. nih.gov |

| Antiarrhythmics | Quinidine | May antagonize the action of neostigmine. mims.com |

| Beta-Blockers | Beta-adrenoceptor blocking agents | May antagonize the action of neostigmine. mims.com |

Iii. Preclinical and Translational Research on Neostigmine Methylsulfate

In Vitro Studies on Enzyme Kinetics and Receptor Interactions

Neostigmine (B1678181) methylsulfate's pharmacological profile is primarily characterized by its interaction with the cholinergic system. In vitro studies have been fundamental in elucidating the specific molecular mechanisms, including its kinetics as an enzyme inhibitor and its modulatory effects on critical cholinergic receptors.

Neostigmine is a reversible inhibitor of acetylcholinesterase (AChE), the enzyme responsible for the hydrolysis of the neurotransmitter acetylcholine (B1216132). drugbank.compatsnap.comnih.gov By binding to the active site of AChE, neostigmine prevents the breakdown of acetylcholine, leading to its accumulation in the synaptic cleft and enhanced cholinergic transmission. patsnap.com This binding is characterized as both competitive and reversible. patsnap.com

Studies quantifying its inhibitory potency have determined specific kinetic parameters. For instance, in vitro evaluation against human red blood cell AChE demonstrated an IC50 value—the concentration required to inhibit 50% of the enzyme's activity—of 6.9 nM. fda.gov Another study using human-derived AChE reported an IC50 value of 18.8 nM. nih.gov This potent, reversible inhibition is the principal mechanism behind its therapeutic effects.

Table 1: In Vitro Cholinesterase Inhibition by Neostigmine

| Enzyme | Source | IC50 Value | Reference |

| Acetylcholinesterase (AChE) | Human Red Blood Cells | 6.9 nM | fda.gov |

| Acetylcholinesterase (AChE) | Human | 18.8 nM | nih.gov |

| Butyrylcholinesterase (BChE) | Human | 60 nM | nih.gov |

By increasing the synaptic concentration of acetylcholine, neostigmine indirectly stimulates muscarinic acetylcholine receptors (mAChRs). drugbank.com However, research indicates that prolonged exposure can lead to adaptive changes in receptor expression. In a study involving mice, chronic administration of neostigmine resulted in tissue-specific alterations in muscarinic receptor density. nih.gov A notable increase in the density of muscarinic cholinergic receptors was observed in the forebrain, while a reduction in binding sites was found in the small intestine. nih.gov Further studies on rat trachea suggest that neostigmine-induced contractile responses, mediated by muscarinic M3 receptors, can be attenuated by other agents that bind to an allosteric site on the receptor, indicating complex modulatory interactions. nih.gov

Neostigmine's interaction with nicotinic acetylcholine receptors (nAChRs) is multifaceted. Primarily, its AChE-inhibiting action leads to an accumulation of acetylcholine, which then stimulates nAChRs at the neuromuscular junction. drugbank.comfda.gov However, studies have revealed that neostigmine can also interact directly with these receptors. Research using cultured neurons from rat superior cervical ganglia demonstrated that neostigmine competitively inhibits neuronal nAChRs in a concentration-dependent manner, independent of its enzymatic inhibition. nih.gov This effect was observed as a depression of currents induced by nicotinic agonists. nih.gov For example, neostigmine concentrations of 100 µM, 200 µM, and 400 µM depressed the induced currents by 21.5%, 52.9%, and 86.9%, respectively. nih.gov This direct blockade of neuronal nAChRs represents a distinct pharmacological action from its indirect stimulation via AChE inhibition.

In Vivo Animal Models of Neostigmine Methylsulfate (B1228091) Effects

In vivo studies using animal models have been crucial for understanding the integrated physiological effects of neostigmine methylsulfate, particularly on neuromuscular function. These studies bridge the gap between molecular interactions and systemic responses.

Investigations in rodent models have provided significant insights into neostigmine's effects on the neuromuscular junction. In rats, the chronic administration of this compound was shown to induce distinct electrophysiological and structural changes at the motor end-plate. nih.gov Diaphragm muscles examined from these rats showed a decrease in the amplitude of miniature end-plate potentials (MEPPs). nih.gov Furthermore, after treatment cessation, there was an impaired response to the neurotransmitter-releasing agent guanidine (B92328), suggesting a chronic impact on presynaptic function. nih.gov

Studies on isolated nerve-muscle preparations from mice have further detailed these effects. In the mouse triangularis sterni preparation, neostigmine was found to increase the quantal content of the end-plate potential in a concentration-dependent manner. nih.gov This action, which enhances transmitter release, appears to be independent of cholinesterase inhibition and may be due to a direct action on motor nerve endings, specifically the blockade of delayed rectifier potassium (K+) channels. nih.gov Another study in rats demonstrated that intramuscular injection of this compound produced a significant inhibitory effect on AChE activity in muscle tissue, with the greatest inhibition observed six hours after injection. utlib.eeresearchgate.net

Table 2: Summary of this compound Effects in Animal Models of Neuromuscular Function

| Animal Model | Preparation/Tissue | Key Findings | Reference(s) |

| Rat | Diaphragm Muscle (following chronic in vivo administration) | Decreased miniature end-plate potential (MEPP) amplitude; Impaired presynaptic response to guanidine hydrochloride. | nih.gov |

| Mouse | Isolated Diaphragm & Triangularis Sterni Nerve-Muscle | Increased quantal content of the end-plate potential; Depression of K+ currents at nerve endings. | nih.gov |

| Rat | Muscle, Serum, Plasma (in vivo) | Time-dependent inhibition of AChE activity, with maximum inhibition observed 6 hours post-injection. | utlib.eeresearchgate.net |

Autonomic Response Studies in Animal Models

Preclinical studies in various animal models have characterized the autonomic effects of this compound, which are consistent with its mechanism as a cholinesterase inhibitor. In canine models, administration of neostigmine has been shown to elicit significant parasympathomimetic responses.

Research in dogs demonstrated that neostigmine can cause bradyarrhythmias, salivation, and signs of bronchosecretion. nih.gov A study investigating the antagonism of neuromuscular blockade in 96 dogs found that a high dose of neostigmine (100 micrograms/kg) induced these effects. nih.gov Another study in dogs noted that neostigmine produced bradycardia and an increase in muscle tone, though it had no effect on blood pressure. nih.gov Minimal adverse effects, including sialorrhea (excessive salivation) and muscle tremors, have also been observed in dogs and cats.

In rodent models, similar autonomic and neuromuscular effects are observed. Studies in rats have documented generalized tremor, muscle fasciculations, excessive salivation, and tachypnea (rapid breathing) within minutes of a subcutaneous injection. fda.gov Another study involving chronic intrathecal administration to rats noted the occurrence of mild, non-debilitating tremors. nih.gov These autonomic responses are a direct consequence of increased acetylcholine availability at muscarinic and nicotinic receptors in the autonomic nervous system.

Central Nervous System Penetration Studies in Animal Models (High Doses)

The central nervous system (CNS) penetration of this compound is inherently limited due to its molecular structure. As a quaternary ammonium (B1175870) compound, neostigmine is ionized and possesses low lipid solubility, which significantly hinders its ability to cross the blood-brain barrier (BBB). nih.govyoutube.com

Animal studies have confirmed this characteristic. A key study in cats compared the CNS penetration of the quaternary amine neostigmine with its uncharged tertiary amine analog, physostigmine (B191203). fda.gov When administered intravenously, the concentration of neostigmine in the intracisternal fluid was found to be approximately 20-fold lower than that of physostigmine, which readily crosses the blood-brain barrier. fda.gov Consequently, significant CNS effects are generally not expected with peripherally administered neostigmine. fda.gov While the outline specifies high doses, the literature emphasizes the lack of penetration as a fundamental property of the compound, meaning that even at increased doses, CNS entry remains minimal.

Toxicology and Lethality Studies (LD50)

Toxicology studies have been conducted to determine the lethal dose (LD50) of this compound in animal models, providing critical data on its acute toxicity. The LD50 varies depending on the species and the route of administration, with intravenous administration showing the highest toxicity.

In mice, the reported LD50 values are approximately 0.16 to 0.3 mg/kg for intravenous administration, 0.54 mg/kg for subcutaneous administration, and 7.5 to 10 mg/kg for oral administration. fda.govsomersetpharma.comfda.govdrugbank.com For rats, the intravenous LD50 is reported to be between 0.165 and 0.315 mg/kg and the subcutaneous LD50 is around 0.445 mg/kg. fda.govdrugbank.com Overdosage can lead to a cholinergic crisis, characterized by muscle weakness, increased bronchial and salivary secretions, and bradycardia, with death typically resulting from respiratory failure. somersetpharma.comfda.gov

Beyond acute lethality, other toxicology studies have been performed. Reproductive and developmental toxicology studies in rats and rabbits found no evidence of teratogenic effects. fda.gov Furthermore, a study involving chronic 28-day intrathecal infusions in dogs found no evidence of spinal tissue toxicity attributable to the drug at the concentrations tested. nih.gov

| Species | Route of Administration | LD50 Value (mg/kg) | Reference |

|---|---|---|---|

| Mouse | Intravenous | 0.16 - 0.3 | fda.govfda.govdrugbank.com |

| Mouse | Subcutaneous | 0.54 | drugbank.com |

| Mouse | Intramuscular | 0.395 | drugbank.com |

| Mouse | Oral | 7.5 - 10.0 | somersetpharma.com |

| Rat | Intravenous | 0.165 - 0.315 | fda.govfda.govdrugbank.com |

| Rat | Subcutaneous | 0.445 | drugbank.com |

| Rat | Intramuscular | 0.423 | drugbank.com |

Structure-Activity Relationship (SAR) Studies

Impact of Quaternary Ammonium Structure

The structure-activity relationship (SAR) of neostigmine is centrally defined by its quaternary ammonium structure. This feature is critical for its function as a cholinesterase inhibitor. blogspot.com The positively charged nitrogen atom in the quaternary ammonium group is essential for the molecule's binding to the active site of the acetylcholinesterase (AChE) enzyme. blogspot.comnih.gov

This interaction occurs via an ionic bond with the anionic site of the enzyme. blogspot.com In addition to the quaternary ammonium group, the carbamate (B1207046) ester group in neostigmine's structure is also crucial for its inhibitory activity. blogspot.com The combination of these structural features allows neostigmine to act as a reversible inhibitor of AChE. Modifications to the quaternary ammonium group, such as altering the size or electronic properties of its substituents, can significantly impact the compound's potency and selectivity. blogspot.com The charged nature of this group is also responsible for the molecule's poor lipid solubility and limited ability to cross the blood-brain barrier. nih.gov

Development of Analogues with Modified Pharmacological Profiles

Research into the structure-activity relationships of neostigmine has guided the development of analogues with different pharmacological characteristics. The goal of creating such analogues is often to enhance potency, improve selectivity for acetylcholinesterase over butyrylcholinesterase, or alter pharmacokinetic properties. nih.gov

An example of such an analogue is the diethyl analog of neostigmine. A study describing its synthesis and preliminary pharmacology found that this compound also possesses acetylcholinesterase-inhibiting properties. nih.gov This was evidenced by its ability to potentiate the contractile response to acetylcholine in the ileum. nih.gov The study of such analogues helps to further elucidate the specific structural requirements for interaction with the cholinesterase enzyme. The continuous modification of quaternary ammonium cholinesterase inhibitors is an area of research aimed at optimizing the balance between efficacy and potential side effects. nih.gov

Iv. Advanced Research Topics and Future Directions for Neostigmine Methylsulfate

Novel Therapeutic Applications and Investigational Uses

Beyond its well-documented use in reversing neuromuscular blockade and managing myasthenia gravis, neostigmine (B1678181) methylsulfate (B1228091) is being explored for new roles in modulating critical physiological pathways and treating a broader range of conditions.

Cholinergic Anti-inflammatory Pathway Modulation

Recent research has illuminated the role of neostigmine methylsulfate in regulating the body's inflammatory response via the cholinergic anti-inflammatory pathway (CAP). This pathway is a neural reflex that inhibits inflammation. By inhibiting the enzyme acetylcholinesterase (AChE), neostigmine increases the levels of the neurotransmitter acetylcholine (B1216132) (ACh). frontiersin.org This elevated ACh concentration can then activate the alpha-7 nicotinic acetylcholine receptor (α7nAChR), a key component of the CAP, which in turn suppresses the production of pro-inflammatory cytokines. frontiersin.orgnih.gov

Studies have shown that neostigmine can amplify CAP activity, leading to a reduction in key inflammatory mediators such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1beta (IL-1β), and Interleukin-6 (IL-6). frontiersin.org This mechanism is mediated through various downstream signaling pathways, including PI3K/Akt, NF-kappaB, and JAK2/STAT3. frontiersin.org Animal models have demonstrated that this action can produce central anti-inflammatory and neuroprotective effects, potentially mitigating neuronal damage associated with inflammation. frontiersin.org

However, the application of this mechanism in systemic inflammatory conditions like sepsis presents a more complex picture. A study investigating the effects of neostigmine in a mouse model of endotoxemia found that a low dose did not protect against histopathological organ injury, while a higher dose was associated with increased mortality. nih.gov This suggests that the systemic effects are dose-dependent and may involve non-specific parasympathetic actions that could be detrimental in certain critical illness states. nih.gov Much of the current research is based on animal experiments, and further clinical studies are required to validate these findings and establish a clear therapeutic role for neostigmine in human inflammatory diseases. frontiersin.org

Pain Modulation and Analgesic Adjuvant Potential

This compound has been extensively investigated for its potential as an adjunctive analgesic, particularly for managing acute postoperative and labor pain. frontiersin.orgcambridge.org When administered via neuraxial routes (intrathecal or epidural), it can enhance and prolong the analgesic effects of local anesthetics and opioids. frontiersin.orgcambridge.orgnih.gov This allows for a reduction in the required doses of these primary analgesics, which can help minimize their associated side effects. cambridge.orgnih.gov

The analgesic mechanism of neostigmine in this context is attributed to the inhibition of AChE in the spinal cord. This action increases the concentration of endogenous acetylcholine, which then acts on spinal cholinergic receptors to suppress the transmission of pain signals. frontiersin.orgcambridge.org Neostigmine may also promote the release of nitric oxide in the spinal cord, further contributing to its analgesic effect. frontiersin.org

Despite its potential, the clinical utility of neuraxial neostigmine is often limited by a significant incidence of side effects, most notably nausea and vomiting, which are dose-related. frontiersin.orgcambridge.org A meta-analysis of its use in obstetric anesthesia found that while epidural neostigmine effectively reduced local anesthetic consumption without serious adverse effects, intrathecal administration significantly increased the risk of maternal nausea and vomiting. nih.gov Therefore, ongoing research is focused on optimizing administration routes and regimens to balance analgesic efficacy with the side effect profile. frontiersin.org

| Administration Route | Primary Efficacy Finding | Key Limitation/Side Effect | Supporting Evidence |

|---|---|---|---|

| Epidural | Reduces local anesthetic and opioid consumption for postoperative and labor analgesia. | Lower incidence of nausea and vomiting compared to intrathecal route. | cambridge.orgnih.gov |

| Intrathecal | Provides useful postoperative analgesia, but efficacy is debated. | High incidence of severe nausea and vomiting limits clinical usefulness. | cambridge.orgnih.gov |

Management of Specific Neuromuscular Dysfunctions Beyond Established Indications

Investigational use of this compound is extending to neuromuscular dysfunctions outside of its traditional indications. One notable area is the management of severe gastrointestinal motility disorders. A case report has documented the successful and safe use of intravenous neostigmine to treat a patient with resistant gastroparesis that developed after a distal gastrectomy. nih.govnih.gov Gastroparesis, or delayed gastric emptying, can be a challenging post-surgical complication. In this case, traditional prokinetic agents were unsuccessful, but neostigmine infusion led to immediate symptomatic relief and bowel evacuation without significant adverse cardiac effects. nih.govnih.gov

This application leverages neostigmine's prokinetic effect, which enhances gastrointestinal contractility. While its use is well-established for colonic pseudo-obstruction (Ogilvie's syndrome), its utility in post-surgical gastroparesis is less understood and represents a novel therapeutic avenue. nih.govwikipedia.org Further clinical trials are necessary to confirm these findings and establish the safety and efficacy of neostigmine for this specific indication before it can be considered for routine clinical practice. nih.govnih.gov

Pharmacogenomic and Biomarker Research

The field of pharmacogenomics, which studies how genes affect a person's response to drugs, holds promise for optimizing this compound therapy. While direct pharmacogenomic studies on neostigmine are limited, research on other cholinesterase inhibitors, particularly those used for Alzheimer's disease, provides a valuable framework.

For cholinesterase inhibitors like donepezil (B133215) and galantamine, genetic variations in certain enzymes and proteins have been shown to influence both efficacy and the likelihood of adverse effects. nih.govtandfonline.com Key genes implicated include:

Cytochrome P450 (CYP) enzymes: Genes such as CYP2D6 and CYP3A4 code for enzymes responsible for metabolizing many drugs. tandfonline.com Individuals with genetic variants that lead to poor metabolism (poor metabolizers) may process the drug more slowly, leading to higher drug concentrations and an increased risk of side effects. Conversely, extensive metabolizers may clear the drug too quickly, reducing its effectiveness. tandfonline.com

Apolipoprotein E (APOE): In the context of Alzheimer's disease, the APOE-ε4 allele is associated with a poorer response to cholinesterase inhibitors. nih.govtandfonline.com

Cholinesterase Genes: Variations in the genes encoding for acetylcholinesterase (ACHE) and butyrylcholinesterase (BCHE) can also affect drug response. tandfonline.com

Neostigmine is known to be metabolized by liver microsomal enzymes and hydrolyzed by cholinesterase. drugbank.com This suggests that genetic polymorphisms in CYP genes and cholinesterase genes could similarly impact its pharmacokinetics and pharmacodynamics. Identifying specific genetic markers or biomarkers could enable clinicians to predict a patient's response to neostigmine, allowing for personalized dosing strategies that maximize therapeutic benefit while minimizing the risk of adverse events. Currently, there is a need for dedicated research to investigate the specific pharmacogenomic profile of this compound.

Advanced Drug Delivery Systems for this compound

To overcome limitations associated with conventional administration routes, researchers are developing advanced drug delivery systems for this compound.

Transdermal Electroporation for Enhanced Permeation

One of the most promising advanced delivery methods is transdermal electroporation. This compound is a water-soluble compound, which typically prevents it from effectively penetrating the lipid-rich outer layer of the skin, the stratum corneum. nih.gov Electroporation is a technique that applies short, high-voltage electrical pulses to the skin, creating temporary nanopores in the cell membranes. itsmedical.it This transiently increases the skin's permeability, allowing for the enhanced transport of drugs that would otherwise not be absorbed. nih.govitsmedical.it

A study conducted in rats demonstrated the effectiveness of this approach. Researchers found that this compound delivered via transdermal electroporation elicited a systemic action equivalent to that of an intravenous injection, both in terms of the timing and the intensity of the effect. nih.govnih.gov The study confirmed this by measuring both the plasma concentrations of neostigmine and its physiological effect on cecal contractions. nih.govnih.gov

| Parameter | Intravenous (IV) Administration | Transdermal Electroporation (EP) | Key Finding |

|---|---|---|---|

| Effect on Cecal Contractions | Dose-dependent increase | Dose-dependent increase | No significant difference in contractile responses between the two routes. nih.govnih.gov |

| Plasma Concentration | Achieved target plasma levels | Achieved equivalent plasma levels at low and high doses. | Plasma concentrations were the same for both administration modes at most doses. nih.gov |

| Overall Efficacy | Standard route for systemic effect | Equivalent to IV administration in time and intensity. | Electroporation is a promising non-invasive method for systemic delivery of water-soluble compounds like neostigmine. nih.govnih.gov |

This technology offers the potential for a non-invasive, controlled delivery system for neostigmine, which could improve patient convenience and compliance. Further research is needed to translate these promising preclinical findings into clinical applications for human therapy. nih.gov

Comparative Effectiveness Research with Alternative Agents (e.g., Sugammadex)

Recent research has focused on comparing the efficacy and recovery profiles of this compound with newer neuromuscular blockade reversal agents, most notably sugammadex (B611050). Sugammadex, a selective relaxant-binding agent, offers a different mechanism of action by encapsulating rocuronium (B1662866) or vecuronium (B1682833) molecules. centerwatch.com In contrast, neostigmine acts indirectly by inhibiting acetylcholinesterase, the enzyme that breaks down acetylcholine at the neuromuscular junction. centerwatch.com

Multiple studies and meta-analyses have demonstrated that sugammadex provides a significantly faster and more predictable reversal of neuromuscular blockade compared to neostigmine. frontiersin.orgresearchgate.netnih.gov A meta-analysis of 35 randomized controlled trials involving 4,275 patients revealed a quicker recovery to a train-of-four ratio (TOFR) of ≥ 0.9 with sugammadex. researchgate.netresearchgate.net Another study highlighted that the recovery time to a TOF ratio of 0.9 was 1.5 minutes with sugammadex versus 18.6 minutes with neostigmine. nih.gov Furthermore, 95% of patients receiving sugammadex achieved this recovery within 5 minutes, compared to only 11% of those treated with neostigmine. nih.gov

Research has also indicated that even at lower than recommended doses, sugammadex can achieve faster recovery times than neostigmine. centerwatch.com While some studies have shown reduced times from incision closure to extubation and from reversal administration to operating room readiness for discharge with sugammadex, these differences were not always statistically significant. frontiersin.org However, a meta-analysis did report a significant association between sugammadex use and a faster discharge from the operating room to the post-anesthesia care unit (PACU). frontiersin.org

| Parameter | Sugammadex | This compound | Source |

|---|---|---|---|

| Mean Recovery Time to TOFR ≥ 0.9 | 1.5 - 4 minutes | 12.87 - 26.3 minutes | nih.govnih.govresearchgate.net |

| Predictability of Recovery (TOFR ≥ 0.9 within 5 mins) | 95% - 98% of patients | 11% of patients | frontiersin.orgnih.gov |

| Incidence of Postoperative Nausea and Vomiting (PONV) | Lower | Higher | researchgate.netresearchgate.net |

| Incidence of Bradycardia | Lower | Higher | researchgate.netnih.gov |

| Incidence of Postoperative Residual Curarization | Lower | Higher | mdpi.com |

Long-term Effects and Safety Profiles in Chronic Administration

Animal studies have provided further insight into the potential long-term consequences of chronic neostigmine administration. In one study, rats treated with this compound for 7, 30, and 100 days exhibited electrophysiological and ultrastructural changes at the neuromuscular junction. nih.gov Specifically, there was a decrease in the amplitude of miniature end-plate potentials (MEPPs). nih.gov Furthermore, after discontinuing the treatment, there was an impaired response to the neurotransmitter-releasing effects of guanidine (B92328), with the recovery of this response being inversely related to the duration of neostigmine treatment. nih.gov Electron microscopy of the motor end-plates in these animals revealed simplified end-plates and occasionally multiple, separate junctional regions. nih.gov These findings suggest that the chronic use of cholinesterase inhibitors may have deleterious effects in addition to their transient benefits. nih.gov

Research on Overdosage and Cholinergic Crisis Differentiation and Management

An overdose of this compound can lead to a cholinergic crisis, a serious condition resulting from an excess of acetylcholine at the neuromuscular junction. nih.govwikipedia.org This overstimulation can cause muscle weakness and paralysis, which can be difficult to distinguish from a myasthenic crisis, a worsening of myasthenia gravis. nih.govdrugs.com However, the treatments for these two conditions are vastly different, making accurate differentiation crucial. nih.gov

The primary method for distinguishing between a cholinergic crisis and a myasthenic crisis is the edrophonium (B1671111) test, also known as the Tensilon test. droracle.aiquora.com The administration of a small amount of edrophonium, a short-acting cholinesterase inhibitor, will temporarily improve muscle strength in a myasthenic crisis but will worsen the weakness in a cholinergic crisis. droracle.aidrbelalbinasaf.com

| Crisis Type | Cause | Effect of Edrophonium Test | Source |

|---|---|---|---|

| Myasthenic Crisis | Exacerbation of myasthenia gravis (insufficient acetylcholine stimulation) | Temporary improvement in muscle strength | droracle.aidrbelalbinasaf.com |

| Cholinergic Crisis | Overdosage of anticholinesterase medication (excess acetylcholine stimulation) | Worsening of muscle weakness and other cholinergic symptoms | droracle.aidrbelalbinasaf.com |

The management of a neostigmine-induced cholinergic crisis involves the immediate discontinuation of all anticholinesterase medications. nih.gov The primary antidote is atropine (B194438), which is administered to counteract the muscarinic effects of excessive acetylcholine. nih.govnih.gov In severe cases where respiratory function is compromised, ventilatory support may be necessary. nih.gov

Development of Novel Anticholinesterase Agents Inspired by this compound

The chemical structure and mechanism of action of this compound have served as a foundation for the development of new anticholinesterase agents with improved properties, such as a longer duration of action.

One area of research has focused on the design and synthesis of long-acting analogues of neostigmine. A significant challenge with neostigmine is its relatively short duration of action, typically lasting from 30 to 120 minutes, which can be problematic for routine clinical use. nih.gov

In an effort to create longer-acting peripheral anticholinesterases, researchers have synthesized N-monophenylcarbamate analogues of this compound. nih.govnih.govdrugbank.com One such synthesized compound is the N-phenylcarbamate of 3-phenol-1-trimethylammonium methylsulfate. nih.gov The synthesis involved dissolving the precursor, N-phenylcarbamate of 3-dimethylaminophenol (B24353), in acetone (B3395972) and adding dimethyl sulfate (B86663). nih.gov While these specific N-monophenylcarbamate analogues of this compound showed only marginal acetylcholinesterase inhibitory activity, the research demonstrates a viable pathway for modifying the neostigmine structure to potentially achieve a longer duration of action. nih.govnih.govdrugbank.com This line of inquiry continues to be of interest for developing improved therapies for conditions like myasthenia gravis. nih.gov

Q & A

Q. Table 1. Key Pharmacokinetic Parameters of this compound

| Parameter | Healthy Adults | Renal Impairment | Pediatrics (1–6 yrs) |

|---|---|---|---|

| Half-life (min) | 67 ± 8 | 181 ± 54 | 48 ± 16 |

| Clearance (mL/min/kg) | 10 ± 2 | 4.5 ± 1.2 | 11 ± 3 |

| Vd (L/kg) | 0.7 ± 0.1 | 0.9 ± 0.3 | 0.6 ± 0.2 |

| Data from |

Q. Table 2. HPLC Validation Parameters

| Parameter | Acceptance Criteria | Result |

|---|---|---|

| Linearity (R²) | ≥0.999 | 0.9998 |

| Precision (RSD%) | ≤1.0% | 0.45% |

| Recovery (%) | 98–102 | 99.2 |

| Data from |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.